molecular formula C9H11NO2S B2710380 (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid CAS No. 22701-42-4

(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid

Cat. No.: B2710380
CAS No.: 22701-42-4
M. Wt: 197.25
InChI Key: AXZGRWHZPFHEOQ-UHFFFAOYSA-N
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Description

(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid is an organic compound with the molecular formula C10H11NO2S It features a pyridine ring attached to an ethylsulfanyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid typically involves the following steps:

    Esterification: Nicotinic acid is esterified to form an ester intermediate.

    Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides.

    Nucleophilic Substitution: The N-oxide undergoes nucleophilic substitution to introduce the ethylsulfanyl group.

    Hydrolysis: Finally, the ester is hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur group.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or mCPBA are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfurized products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways involved in fibrosis. The compound may inhibit the expression of collagen and other fibrotic markers, thereby reducing fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid is unique due to its specific combination of a pyridine ring and an ethylsulfanyl group attached to an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGRWHZPFHEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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